

Reactivity Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-(methylsulfonyl)toluene

Cat. No.: B1342898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of **2-Fluoro-5-(methylsulfonyl)toluene**, a versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.^[1] The document elucidates the influence of the fluorine and methylsulfonyl substituents on the aromatic ring's reactivity towards electrophilic and nucleophilic substitution reactions. While specific experimental data for this compound is limited, this guide extrapolates its expected reactivity based on established principles of organic chemistry and data from analogous structures. A summary of its physical and safety data is also presented.

Introduction

2-Fluoro-5-(methylsulfonyl)toluene (CAS No. 828270-58-2) is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a methylsulfonyl group.^{[2][3]} The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a valuable building block in synthetic chemistry. The fluorine and sulfonyl groups, in particular, are known to enhance biological activity and stability in active pharmaceutical ingredients (APIs).^[1] This guide aims to provide a detailed understanding of its chemical behavior to aid in the design of synthetic routes and the development of novel molecules.

Physicochemical and Safety Data

A summary of the available physical, chemical, and safety information for **2-Fluoro-5-(methylsulfonyl)toluene** is provided in the table below.

Property	Value	Reference
CAS Number	828270-58-2	[2]
Molecular Formula	C ₈ H ₉ FO ₂ S	[2][3]
Molecular Weight	188.22 g/mol	[2][3]
Appearance	Colorless to yellow liquid	[1]
Purity	≥98%	[1]
Storage	Room temperature, dry	[1]
Signal Word	Warning	
Hazard Statements	H302, H315, H319, H335	
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338	

Predicted Reactivity Profile

The reactivity of the benzene ring in **2-Fluoro-5-(methylsulfonyl)toluene** is governed by the electronic effects of its three substituents: the methyl group (-CH₃), the fluorine atom (-F), and the methylsulfonyl group (-SO₂CH₃).

- Methyl Group (-CH₃): An activating, *ortho*-, *para*-directing group due to positive inductive and hyperconjugation effects.
- Fluorine Atom (-F): A deactivating, *ortho*-, *para*-directing group. Its strong negative inductive effect outweighs its positive resonance effect, deactivating the ring towards electrophilic attack. However, the resonance effect directs incoming electrophiles to the *ortho* and *para* positions.

- Methylsulfonyl Group (-SO₂CH₃): A strongly deactivating, *meta*-directing group due to its powerful electron-withdrawing inductive and resonance effects.

Electrophilic Aromatic Substitution

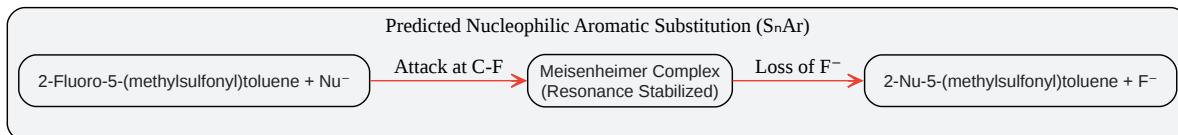

Overall, the aromatic ring of **2-Fluoro-5-(methylsulfonyl)toluene** is expected to be significantly deactivated towards electrophilic aromatic substitution due to the presence of two deactivating groups (fluoro and methylsulfonyl). The directing effects of the substituents are predicted to be as follows:

Figure 1: Predicted directing effects for electrophilic aromatic substitution on **2-Fluoro-5-(methylsulfonyl)toluene**.

Nitration: The nitration of 2-fluorotoluene is known to yield 2-fluoro-5-nitrotoluene as the major product.^[4] This suggests that the subsequent sulfoxidation and methylation to form **2-Fluoro-5-(methylsulfonyl)toluene** would likely result in a compound where further nitration is difficult due to the strong deactivating effect of the sulfonyl group. However, the existence of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene indicates that nitration at the 3-position is possible, likely under harsh conditions.^[5]

Nucleophilic Aromatic Substitution (S_nAr)

The presence of the strongly electron-withdrawing methylsulfonyl group and the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (S_nAr). The fluorine atom, being a good leaving group in S_nAr reactions, is the most probable site of substitution. The rate of S_nAr reactions is enhanced by electron-withdrawing groups ortho and para to the leaving group. In this molecule, the methylsulfonyl group is para to the fluorine atom, which strongly activates it for nucleophilic attack.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the S_nAr reaction of **2-Fluoro-5-(methylsulfonyl)toluene**.

Potential Synthetic Applications and Biological Relevance

2-Fluoro-5-(methylsulfonyl)toluene is primarily utilized as an intermediate in organic synthesis.^[1] The presence of the fluorotoluene sulfone moiety is of interest in drug discovery and agrochemical development. Sulfones are a class of organic compounds with diverse biological activities. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

While no specific biological activities or signaling pathway involvement have been reported for **2-Fluoro-5-(methylsulfonyl)toluene** itself, analogous structures are found in compounds with potential therapeutic applications. For instance, compounds containing a fluorophenyl sulfone moiety have been investigated as inhibitors of various enzymes.

Experimental Protocols (Exemplary)

Detailed experimental protocols for reactions involving **2-Fluoro-5-(methylsulfonyl)toluene** are not readily available in the public domain. However, based on known procedures for similar compounds, the following are representative, hypothetical protocols.

Hypothetical Synthesis of **2-Fluoro-5-(methylsulfonyl)toluene**

This proposed synthesis is based on the nitration of 2-fluorotoluene followed by reduction, diazotization, sulfenylation, and oxidation.

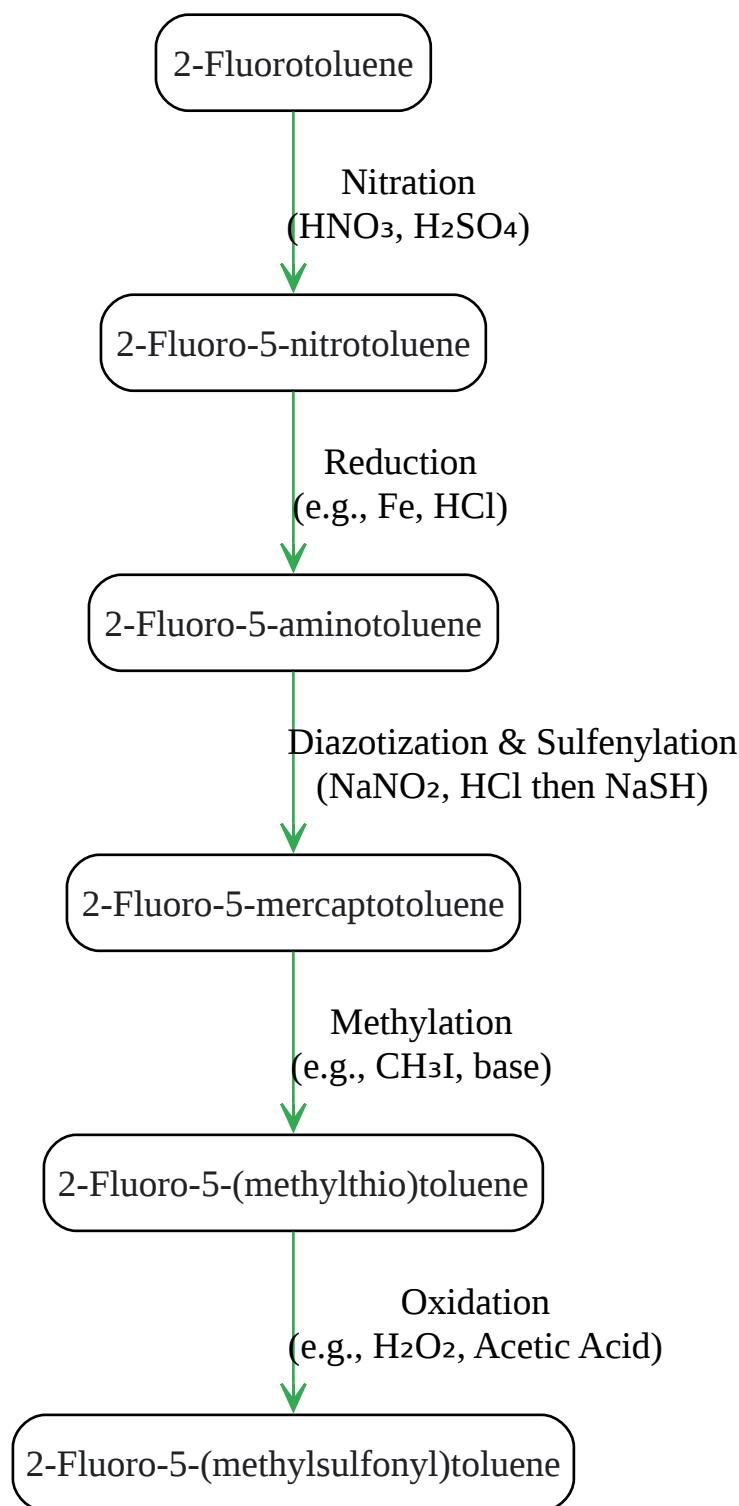

[Click to download full resolution via product page](#)

Figure 3: A plausible synthetic route to **2-Fluoro-5-(methylsulfonyl)toluene**.

Nitration of 2-Fluorotoluene: Based on the procedure for the synthesis of 2-fluoro-5-nitrotoluene, 30 g of 2-fluorotoluene could be added to 33 ml of nitric acid at -15 °C over two hours. [6] The mixture would be stirred for one hour at -15 °C and then allowed to warm to 20 °C.[6] The reaction mixture would then be poured into ice and extracted with a suitable organic solvent.[6]

Hypothetical Nitration of 2-Fluoro-5-(methylsulfonyl)toluene

To synthesize 2-Fluoro-5-methylsulfonyl-3-nitrotoluene, a mixture of nitric acid and sulfuric acid would likely be required under carefully controlled temperature conditions, given the deactivated nature of the starting material.

Procedure: To a cooled (0-5 °C) solution of **2-Fluoro-5-(methylsulfonyl)toluene** in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) would be added dropwise. The reaction mixture would be stirred at a low temperature and then allowed to warm to room temperature. The product would be isolated by pouring the reaction mixture onto ice, followed by filtration and purification.

Conclusion

2-Fluoro-5-(methylsulfonyl)toluene is an aromatic compound with a predictable yet nuanced reactivity profile. The strong deactivating effects of the fluoro and methylsulfonyl groups render the ring electron-poor and thus generally unreactive towards electrophiles, with any substitution likely directed to the position ortho to the fluorine and meta to the sulfonyl group. Conversely, the molecule is activated for nucleophilic aromatic substitution at the fluorine-bearing carbon. This reactivity makes it a valuable intermediate for the synthesis of highly functionalized molecules in medicinal and materials chemistry. Further experimental studies are warranted to fully characterize its reaction kinetics and to explore its potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-(methylsulfonyl)toluene [myskinrecipes.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 2-Fluoro-5-(Methylsulfonyl)toluene | 828270-58-2 [chemicalbook.com]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Reactivity Profile of 2-Fluoro-5-(methylsulfonyl)toluene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342898#reactivity-profile-of-2-fluoro-5-methylsulfonyl-toluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com